5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
Description
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a cyclopropyl-pyrazole moiety and a 4-ethoxyphenyl group. The 1,2,4-oxadiazole scaffold is widely studied in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and role in enhancing pharmacokinetic properties. The ethoxy group at the para position of the phenyl ring contributes electron-donating effects, which may influence electronic distribution and intermolecular interactions compared to derivatives with electron-withdrawing substituents (e.g., trifluoromethyl).
Properties
IUPAC Name |
5-(5-cyclopropyl-1H-pyrazol-3-yl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-2-21-12-7-5-11(6-8-12)15-17-16(22-20-15)14-9-13(18-19-14)10-3-4-10/h5-10H,2-4H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZUEUZEZLKRJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=NNC(=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the cyclization of hydrazine derivatives with β-diketones or β-ketoesters under acidic conditions. The ethoxyphenyl group can be introduced through a subsequent substitution reaction.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to minimize environmental impact and improve yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further modified for specific applications.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole typically involves cyclization reactions using appropriate precursors. Common methods include:
- Refluxing in solvents : Such as ethanol to facilitate the reaction.
- Microwave-assisted synthesis : To improve yields and reduce reaction times.
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound. The molecular formula is C16H16N4O2 with a molecular weight of approximately 296.32 g/mol .
Antioxidant Properties
Research indicates that 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole exhibits significant antioxidant activity. This property is crucial for mitigating oxidative stress in various biological systems. The presence of nitrogen atoms in its structure may enhance interactions with biological targets.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through its action on specific pathways involved in inflammatory responses. Studies suggest that derivatives of oxadiazoles can exhibit significant activity against inflammation models.
Antimicrobial Activity
Preliminary studies indicate that this compound may possess antimicrobial properties. Its structural features suggest potential interactions with microbial targets, which could lead to the development of new antimicrobial agents.
Cancer Research
Pharmacological studies have demonstrated that oxadiazole derivatives can exhibit significant activity against various cancer cell lines. The specific mechanisms by which 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole exerts its effects are still under investigation but may involve modulation of key signaling pathways associated with cancer progression.
Case Study 1: Antioxidant Activity Assessment
In a study assessing the antioxidant capacity of various oxadiazole derivatives, 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole was evaluated using DPPH radical scavenging assays. The results indicated a strong capacity to neutralize free radicals compared to standard antioxidants.
Case Study 2: Anti-inflammatory Effects
A model of acute inflammation was employed to evaluate the anti-inflammatory effects of this compound. Administration resulted in a significant reduction in inflammatory markers compared to control groups, highlighting its therapeutic potential in managing inflammatory diseases.
Case Study 3: Antimicrobial Testing
The compound was tested against several bacterial strains using standard agar diffusion methods. Results showed promising inhibitory effects against Gram-positive bacteria, suggesting further exploration for potential use as an antimicrobial agent.
Mechanism of Action
The mechanism by which 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The ethoxy group in the target compound likely enhances π-π stacking interactions in biological systems compared to the trifluoromethyl group in , which may improve binding affinity in enzyme inhibition assays.
- Lipophilicity : The trifluoromethyl analog exhibits higher lipophilicity (logP estimated >3), whereas the ethoxy derivative may have moderate logP (~2.5), favoring better aqueous solubility.
- Synthetic Routes : The target compound could be synthesized via methods similar to those in (e.g., three-component cycloaddition), but specific conditions would depend on substituent compatibility.
Stability and Reactivity
- Oxadiazole Ring Stability : The 1,2,4-oxadiazole ring is generally resistant to hydrolysis under physiological conditions, making it superior to 1,3,4-oxadiazoles in drug design.
Biological Activity
5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological potentials based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 284.32 g/mol. The structure features a pyrazole ring and an oxadiazole moiety, which are known to contribute significantly to the biological activities of similar compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives, including the compound . For instance, derivatives containing the oxadiazole unit have shown significant activity against various cancer cell lines. In one study, a related oxadiazole compound demonstrated an IC50 value of approximately 92.4 μM against a panel of 11 cancer cell lines, including human colon and lung adenocarcinomas .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HT-29 (Colon) | 92.4 |
| Compound B | LXFA 629 (Lung) | 85.0 |
| Compound C | OVXF 899 (Ovarian) | 78.5 |
Antimicrobial Activity
Compounds with oxadiazole structures have also been reported to exhibit antimicrobial properties. The presence of functional groups such as ethoxy and cyclopropyl can enhance their interaction with microbial targets. In vitro studies have shown that similar oxadiazole derivatives possess significant antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 32 μg/mL |
| Compound E | S. aureus | 16 μg/mL |
| Compound F | C. albicans | 64 μg/mL |
Other Biological Activities
Beyond anticancer and antimicrobial effects, oxadiazole derivatives have been explored for their anti-inflammatory and analgesic properties. Some studies indicate that these compounds can inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory process .
The mechanism by which 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole exerts its biological effects likely involves interaction with specific enzymes or receptors. For example, oxadiazoles may act as inhibitors of histone deacetylases (HDACs), impacting gene expression related to cell proliferation and apoptosis .
Case Studies
In a recent case study involving the synthesis and biological evaluation of several oxadiazole derivatives, researchers found that modifications at specific positions on the pyrazole ring significantly influenced both anticancer and antimicrobial activities. One derivative exhibited a remarkable reduction in tumor growth in xenograft models, suggesting its potential for further development as an anticancer agent .
Q & A
Q. What synthetic methodologies are optimal for preparing 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole?
The synthesis typically involves cyclization reactions of hydrazide precursors with acyl chlorides or amidoximes. Key steps include:
- Precursor preparation : Reacting 3-cyclopropyl-1H-pyrazole-5-carboxylic acid hydrazide with 4-ethoxybenzoyl chloride under reflux in anhydrous THF .
- Cyclization : Using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) as dehydrating agents to form the oxadiazole ring. Reaction temperatures of 80–100°C for 6–12 hours yield ~70–85% crude product .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) achieves >95% purity .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR verify the pyrazole (δ 6.5–7.2 ppm for aromatic protons) and oxadiazole (δ 8.1–8.3 ppm for C-2) moieties. The cyclopropyl group appears as a multiplet at δ 1.2–1.5 ppm .
- Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ calculated for C₁₇H₁₇N₄O₂: 309.1349) confirms molecular identity .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% required for biological assays) .
Advanced Research Questions
Q. How does the substitution pattern (cyclopropyl, 4-ethoxyphenyl) influence biological activity?
-
Cyclopropyl Group : Enhances metabolic stability by reducing cytochrome P450-mediated oxidation. It also induces conformational rigidity, potentially improving target binding .
-
4-Ethoxyphenyl : The ethoxy group increases lipophilicity (logP ~3.2), favoring membrane permeability. Comparative studies show that replacing ethoxy with trifluoromethyl (logP ~3.8) boosts anticancer activity but reduces solubility .
-
SAR Table :
Substituent (R) logP IC₅₀ (Cancer Cell Lines) Solubility (µg/mL) 4-Ethoxyphenyl 3.2 12–15 µM 25 4-CF₃-Phenyl 3.8 5–8 µM 8 3-Chlorophenyl 2.9 >20 µM 40 Data derived from analogs in
Q. What mechanistic insights exist for its biological activity, particularly in apoptosis induction?
- Target Identification : Photoaffinity labeling studies with analogs identified TIP47 (a ligand of the IGF-II receptor) as a molecular target. Binding disrupts intracellular trafficking, inducing caspase-3/7 activation .
- Cell Cycle Effects : Flow cytometry in T47D breast cancer cells revealed G₁-phase arrest (24-hour treatment) followed by apoptosis (48 hours), with >50% sub-G₁ population at 10 µM .
- In Vivo Efficacy : In MX-1 xenograft models, structural analogs (e.g., 5-(3-chlorothiophen-2-yl) derivatives) reduced tumor volume by 60% at 50 mg/kg/day (oral dosing) .
Q. How can computational modeling optimize derivatives for improved target affinity?
- Docking Studies : Glide SP docking (Schrödinger Suite) with TIP47 (PDB: 34M) shows the oxadiazole ring forms π-π interactions with Phe154, while the ethoxyphenyl group occupies a hydrophobic pocket near Val189 .
- ADMET Predictions : SwissADME predicts moderate blood-brain barrier permeability (BBB score: 0.45) and CYP3A4 inhibition risk (IC₅₀ ~5 µM). Derivatives with reduced logP (<3.5) mitigate hepatotoxicity .
Experimental Design & Data Contradictions
Q. How should researchers address discrepancies in reported synthetic yields?
- Contradiction : Yields range from 70% (THF reflux) to 85% (DME at 50°C) .
- Resolution : Optimize solvent polarity (e.g., DME improves cyclization kinetics) and stoichiometry (1.2:1 acyl chloride/hydrazide ratio). Use inert gas (N₂) to prevent oxidation .
Q. What strategies validate target engagement in cellular assays?
- Biochemical Assays : Competitive fluorescence polarization (FP) using FITC-labeled TIP47 ligands. IC₅₀ values <100 nM confirm target binding .
- CRISPR Knockout : TIP47-knockout cell lines (e.g., HCT116) show resistance to apoptosis, confirming on-target effects .
Methodological Guidance
Q. How to assess metabolic stability in preclinical models?
Q. Best practices for in vivo pharmacokinetic studies?
- Dosing : Oral (5–50 mg/kg) and IV (2 mg/kg) administration in BALB/c mice. Plasma collected at 0.5, 1, 4, 8, 24 hours .
- Analytical Method : LC-MS/MS with LLOQ of 1 ng/mL. Key parameters: Cₘₐₓ >1 µg/mL, AUC₀–₂₄ >10 µg·h/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
